diethyl [(E)-1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate
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Overview
Description
N-DIETHOXYPHOSPHORYLOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANIMINE is a chemical compound with the molecular formula C13H17F3NO4P and a molecular weight of 339.25 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, an ethanimine group, and a diethoxyphosphoryloxy group. It has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
The synthesis of N-DIETHOXYPHOSPHORYLOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANIMINE involves several steps. One common method includes the reaction of acetophenone, 4’-(trifluoromethyl)-, with oxime diethyl phosphate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
N-DIETHOXYPHOSPHORYLOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANIMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-DIETHOXYPHOSPHORYLOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANIMINE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-DIETHOXYPHOSPHORYLOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to certain proteins, while the diethoxyphosphoryloxy group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
N-DIETHOXYPHOSPHORYLOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANIMINE can be compared with other similar compounds, such as:
Acetophenone derivatives: These compounds share the acetophenone core but differ in their substituents.
Trifluoromethylated compounds: These compounds have a trifluoromethyl group attached to different chemical backbones.
Phosphorylated compounds: These compounds contain phosphoryl groups and are used in various chemical and biological applications.
The uniqueness of N-DIETHOXYPHOSPHORYLOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANIMINE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17F3NO4P |
---|---|
Molecular Weight |
339.25 g/mol |
IUPAC Name |
diethyl [(E)-1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate |
InChI |
InChI=1S/C13H17F3NO4P/c1-4-19-22(18,20-5-2)21-17-10(3)11-6-8-12(9-7-11)13(14,15)16/h6-9H,4-5H2,1-3H3/b17-10+ |
InChI Key |
DINNNACUYLGCHT-LICLKQGHSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/N=C(\C)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCOP(=O)(OCC)ON=C(C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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